Cas no 1213356-80-9 ((1R)-1-(3-FURYL)PROPYLAMINE)

(1R)-1-(3-Furyl)propylamine is a chiral amine compound featuring a furan ring, which serves as a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. The furyl group enhances reactivity in cross-coupling and functionalization reactions, while the propylamine backbone offers flexibility for further derivatization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including potential drug candidates. High purity and well-defined stereochemistry ensure consistent performance in research and industrial processes. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
(1R)-1-(3-FURYL)PROPYLAMINE structure
(1R)-1-(3-FURYL)PROPYLAMINE structure
Product Name:(1R)-1-(3-FURYL)PROPYLAMINE
CAS No:1213356-80-9
MF:C7H11NO
MW:125.168341875076
CID:5593900
PubChem ID:55276054
Update Time:2025-08-05

(1R)-1-(3-FURYL)PROPYLAMINE Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(3-FURYL)PROPYLAMINE
    • 3-Furanmethanamine, α-ethyl-, (αR)-
    • (R)-1-(furan-3-yl)propan-1-amine
    • 1213356-80-9
    • N16722
    • AKOS006326524
    • Inchi: 1S/C7H11NO/c1-2-7(8)6-3-4-9-5-6/h3-5,7H,2,8H2,1H3/t7-/m1/s1
    • InChI Key: OSAFTHIOPIVQPO-SSDOTTSWSA-N
    • SMILES: N[C@@H](C1C=COC=1)CC

Computed Properties

  • Exact Mass: 125.084063974g/mol
  • Monoisotopic Mass: 125.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 39.2Ų

(1R)-1-(3-FURYL)PROPYLAMINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1761300-1g
(r)-1-(Furan-3-yl)propan-1-amine
1213356-80-9 98%
1g
¥3981.00 2024-08-09

Additional information on (1R)-1-(3-FURYL)PROPYLAMINE

(1R)-1-(3-FURYL)PROPYLAMINE: A Comprehensive Overview

(1R)-1-(3-FURYL)PROPYLAMINE, identified by the CAS registry number 1213356-80-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure and properties, has garnered attention due to its potential applications in drug discovery and chemical synthesis. The compound is characterized by its chiral center at the first carbon atom, which imparts it with distinct stereochemical properties. The presence of the furan ring further enhances its reactivity and biological activity, making it a valuable compound for research and development.

The structural elucidation of (1R)-1-(3-FURYL)PROPYLAMINE reveals a propylamine backbone substituted with a furan moiety at the third position. This substitution pattern not only influences the compound's physical properties but also plays a pivotal role in its interactions with biological systems. Recent studies have highlighted the importance of such substituted amines in modulating receptor activity, particularly in G-protein coupled receptors (GPCRs), which are critical targets for therapeutic intervention.

From a synthetic standpoint, the preparation of (1R)-1-(3-FURYL)PROPYLAMINE involves a multi-step process that typically begins with the alkylation of ammonia or an ammonium salt. The introduction of the furan group is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions employed. The stereochemistry at the chiral center is carefully controlled to ensure the desired enantiomeric form, which is crucial for maintaining the compound's biological activity.

The physical properties of (1R)-1-(3-FURYL)PROPYLAMINE are influenced by its molecular weight, which is approximately 147 g/mol, and its melting point, which has been reported to be around 55°C. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are commonly used for purity assessment and structural confirmation.

In terms of applications, (1R)-1-(3-FURYL)PROPYLAMINE has shown promise in several therapeutic areas. Recent research has focused on its potential as a ligand for dopamine receptors, where it exhibits moderate affinity and selectivity. This property makes it a candidate for the development of drugs targeting neurological disorders such as Parkinson's disease and schizophrenia. Additionally, preliminary studies suggest that this compound may possess anti-inflammatory properties, opening avenues for its use in inflammatory diseases.

The pharmacokinetic profile of (1R)-1-(3-FURYL)PROPYLAMINE has been evaluated in preclinical models, revealing favorable absorption and distribution characteristics. Its bioavailability is enhanced by its lipophilic nature, which facilitates crossing biological membranes. However, further studies are required to fully understand its metabolism and excretion pathways, which are critical for determining its suitability as a drug candidate.

From an environmental perspective, the ecological impact of (1R)-1-(3-FURYL)PROPYLAMINE remains under investigation. Initial assessments indicate that it has low toxicity to aquatic organisms, suggesting that it may pose minimal risk to ecosystems when used responsibly. Nonetheless, comprehensive environmental impact studies are necessary to ensure sustainable use and disposal practices.

In conclusion, (1R)-1-(3-FURYL)PROPYLAMINE, with its unique structure and promising biological activities, represents a valuable compound for both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this molecule stands at the forefront of innovative drug discovery efforts.

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